molecular formula C24H18F2N2O5 B2472568 N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 872609-20-6

N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2472568
CAS RN: 872609-20-6
M. Wt: 452.414
InChI Key: ZQNHCIUETSIQMM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide, also known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DFB is a benzofuran derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Molecular Interactions and Aggregation

Research by Mocilac et al. (2016) on a series of N-(difluorophenyl)benzamides revealed how fluorine substitution patterns influence molecular aggregation through short C–H⋯F interactions. This study underscores the significance of difluorobenzene groups in molecular design for optimizing intermolecular interactions, which can be crucial for the development of new materials and drugs with improved performance (Mocilac, Osman, & Gallagher, 2016).

Synthesis of Heterocycles

The work of Samii et al. (1987) demonstrates the utility of unsaturated benzamides in synthesizing heterocyclic compounds through sulphenylation, presenting a method to create a variety of cyclic products. This approach offers a pathway to generate novel structures that could have applications in pharmaceuticals and materials science (Samii, Ashmawy, & Mellor, 1987).

Catalytic Reactions

Wang and Widenhoefer (2004) described a platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This methodology can be applied to synthesize a broad range of N-alkylated benzamides, highlighting the potential of carboxamide compounds in catalysis and organic synthesis (Wang & Widenhoefer, 2004).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on benzodifuran derivatives illustrated the synthesis of novel compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest that benzofuran-carboxamide derivatives can serve as leads for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Polymer Science

Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) and bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5/c1-31-19-9-5-7-15(21(19)32-2)23(29)28-20-14-6-3-4-8-18(14)33-22(20)24(30)27-13-10-11-16(25)17(26)12-13/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNHCIUETSIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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